1H-Benzimidazole-2-methanamine, 5-chloro-N-methyl-1-propyl-
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Overview
Description
1H-Benzimidazole-2-methanamine, 5-chloro-N-methyl-1-propyl- is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, anticancer, and antiparasitic properties
Preparation Methods
The synthesis of 1H-Benzimidazole-2-methanamine, 5-chloro-N-methyl-1-propyl- typically involves the condensation of o-phenylenediamine with appropriate aldehydes or other reagents. Common synthetic routes include:
Condensation with Aldehydes: The reaction of o-phenylenediamine with aldehydes in the presence of an acid catalyst.
Cyclization Reactions: Using reagents like formic acid or trimethyl orthoformate to facilitate the cyclization of the intermediate compounds.
Industrial Production: Industrial methods often involve the use of high-pressure reactors and continuous flow systems to optimize yield and purity.
Chemical Reactions Analysis
1H-Benzimidazole-2-methanamine, 5-chloro-N-methyl-1-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include acids, bases, and oxidizing or reducing agents.
Major Products: The major products depend on the specific reaction but can include various substituted benzimidazole derivatives.
Scientific Research Applications
1H-Benzimidazole-2-methanamine, 5-chloro-N-methyl-1-propyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-2-methanamine, 5-chloro-N-methyl-1-propyl- involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to enzymes and proteins, inhibiting their function.
Pathways Involved: It interferes with cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
1H-Benzimidazole-2-methanamine, 5-chloro-N-methyl-1-propyl- can be compared with other benzimidazole derivatives:
Properties
CAS No. |
1179194-20-7 |
---|---|
Molecular Formula |
C12H16ClN3 |
Molecular Weight |
237.73 g/mol |
IUPAC Name |
1-(5-chloro-1-propylbenzimidazol-2-yl)-N-methylmethanamine |
InChI |
InChI=1S/C12H16ClN3/c1-3-6-16-11-5-4-9(13)7-10(11)15-12(16)8-14-2/h4-5,7,14H,3,6,8H2,1-2H3 |
InChI Key |
XXJOEEQKBORTSS-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)Cl)N=C1CNC |
Origin of Product |
United States |
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